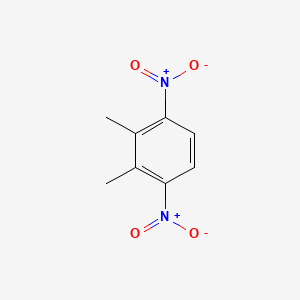

2,3-Dimethyl-1,4-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAMBVUZPFZLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,3-Dimethyl-1,4-dinitrobenzene

CAS Number: 70605-73-1

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1,4-dinitrobenzene, focusing on its chemical synthesis, physical properties, and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an aromatic organic compound with the chemical formula C₈H₈N₂O₄.[1] It is also known by its synonym, 3,6-Dinitro-1,2-xylene.[1]

| Property | Value | Source |

| Molecular Weight | 196.16 g/mol | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 70605-73-1 | [1] |

Synthesis

The primary method for the synthesis of this compound is through the nitration of o-xylene.[2]

Experimental Protocol: Nitration of o-Xylene

A detailed experimental protocol for the synthesis of this compound is described in the literature.[2] The process involves the reaction of o-xylene with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

o-Xylene

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

A reaction mixture of fuming nitric acid and concentrated sulfuric acid is prepared.

-

o-Xylene is added to the stirred reaction mixture.

-

The reaction is maintained at a temperature of 283 K (10 °C) for 1 hour.

-

Following the reaction, the organic phase is separated.

-

The organic phase is then washed to isolate the crude product.

-

The final product can be further purified by recrystallization.

A study on the regioselective nitration of o-xylene over solid acid catalysts like zeolites has also been explored as a more environmentally friendly alternative to the traditional mixed acid process.[2]

Synthesis Workflow

Structural Information

The crystal structure of this compound has been determined by X-ray crystallography.[2]

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1093(5) |

| b (Å) | 13.2430(8) |

| c (Å) | 15.4334(10) |

| α (°) | 106.544(2) |

| β (°) | 98.150(2) |

| γ (°) | 96.151(2) |

| Volume (ų) | 1745.22(18) |

| Z | 8 |

| Temperature (K) | 173(2) |

Data obtained from "The crystal structure of this compound - A Z′ = 4 structure, C8H8N2O4".[2]

Spectroscopic Data

Biological Activity and Drug Development Potential

Currently, there is a lack of specific data on the biological activity, pharmacological effects, and potential applications in drug development for this compound.

Safety and Toxicology

Specific toxicological studies on this compound are not available. However, dinitrobenzene isomers are known to be toxic.[3][4] General hazards associated with dinitrobenzenes include:

-

Methemoglobinemia: Dinitrobenzenes can interfere with the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, and cyanosis.[3][4]

-

Reproductive Toxicity: Some dinitrobenzene isomers have been shown to have toxic effects on the male reproductive system in animal studies.[3]

-

Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4]

It is crucial to handle this compound with extreme caution in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves and safety glasses.

General Safety Workflow

Conclusion and Future Directions

This compound is a readily synthesizable dinitroaromatic compound. While its chemical synthesis and solid-state structure are well-documented, a significant gap exists in the understanding of its biological properties and potential applications, particularly in the field of drug development. Future research should focus on the biological screening of this compound to explore any potential therapeutic activities. Furthermore, the acquisition and publication of detailed spectroscopic data would be highly beneficial to the scientific community.

References

"2,3-Dimethyl-1,4-dinitrobenzene" physical properties

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-1,4-dinitrobenzene

This technical guide provides a comprehensive overview of the known physical and structural properties of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data on this compound.

Chemical Identity and Computed Properties

This compound, also known as 3,6-dinitro-1,2-xylene, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with two methyl groups and two nitro groups. The quantitative physical and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| Exact Mass | 196.04840674 Da | PubChem[1] |

| Monoisotopic Mass | 196.04840674 Da | PubChem[1] |

| Topological Polar Surface Area | 91.6 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C8H8N2O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3 | PubChem[1] |

| InChIKey | BJAMBVUZPFZLHT-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1C)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | PubChem[1] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes as colorless blocks.[2] The detailed crystallographic parameters are presented below.

| Crystal Parameter | Value | Source |

| Crystal System | Monoclinic | ResearchGate[2] |

| Space Group | P 2₁/n | ResearchGate[2] |

| Unit Cell Dimensions | a = 14.6418(13) Åb = 3.8852(4) Åc = 15.7884(15) Åβ = 108.417(3)° | ResearchGate[2] |

| Unit Cell Volume (V) | 852.14(14) ų | ResearchGate[2] |

| Formula Units per Cell (Z) | 4 | ResearchGate[2] |

| Temperature of Data Collection | 173(2) K | ResearchGate[2] |

Structurally, the planes of the two nitro groups are tilted with respect to the aromatic ring, subtending dihedral angles of 55.04(15)° and 63.23(15)°.[2] These tilts occur in opposite directions, giving the molecule an approximate mirror symmetry.[2]

Experimental Protocols

Synthesis and Purification for Crystallization

The protocol for obtaining single crystals of this compound suitable for X-ray diffraction is a multi-step process involving synthesis followed by purification.

Synthesis: The compound is prepared via the nitration of o-xylene.[2] While specific reaction conditions for this particular synthesis are not detailed in the cited literature, nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][4]

Purification and Crystal Growth:

-

Crude Product Solubilization: The crude product from the nitration reaction is dissolved to create a concentrated solution.[2]

-

Chromatographic Purification: The solution is purified using column chromatography on a silica gel stationary phase.[2]

-

Elution: The target compound is eluted using a mobile phase of 1% petroleum ether in ethyl acetate.[2]

-

Crystal Formation: The slow evaporation of the solvent from the purified solution yields colorless single crystals suitable for analysis.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. This technique allows for the precise determination of atomic positions within the crystal lattice.[5][6]

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (e.g., 0.28 × 0.19 × 0.16 mm) is selected and mounted on the diffractometer.[2]

-

Data Collection: The crystal is maintained at a low temperature (173 K) to minimize thermal vibrations.[2] Diffraction data is collected using a diffractometer, such as a PHOTON 100 CMOS, with Mo Kα radiation (wavelength λ = 0.71073 Å).[2] Data collection is performed using specialized software like Bruker's SMART.[2]

-

Data Processing: The collected diffraction intensities are processed and corrected using software such as SAINT-Plus.[2]

-

Structure Solution and Refinement: The crystal structure is solved and refined using computational programs like SHELX to generate the final atomic coordinates and structural parameters.[2]

Visualized Experimental Workflow

The logical flow from starting material to final structural analysis is depicted in the following diagram.

Caption: Synthesis and structural analysis workflow for this compound.

References

- 1. This compound | C8H8N2O4 | CID 18981519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

"2,3-Dimethyl-1,4-dinitrobenzene" solubility data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1,4-dinitrobenzene, with a focus on its synthesis and physicochemical properties. Due to a lack of available experimental data, this guide also highlights the current data gap regarding the quantitative solubility of this compound.

Physicochemical Properties

This compound is an organic compound with the chemical formula C₈H₈N₂O₄.[1] It is also known by other names such as 3,6-Dinitro-1,2-xylene.[1]

| Property | Value | Source |

| Molecular Weight | 196.16 g/mol | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 70605-73-1 | [2] |

| Synonyms | 3,6-Dinitro-o-xylene | [1] |

Solubility Data

For context, related dinitrobenzene compounds exhibit the following general solubility behaviors:

-

1,4-Dinitrobenzene: Sparingly soluble in water (approximately 0.01 g/100 mL at 25 °C), but soluble in organic solvents like ethanol, acetone, and chloroform.

-

1,3-Dinitrobenzene: Soluble in organic solvents.[5]

It is important to note that these are different isomers and their solubility characteristics may not be directly extrapolated to this compound. The development of any process involving this compound would necessitate experimental determination of its solubility in the relevant solvent systems.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized as a by-product during the nitration of o-xylene.[6] The primary products of this reaction are usually 3-nitro-o-xylene and 4-nitro-o-xylene. Further nitration of the initial mononitrated products can lead to the formation of various dinitro-xylene isomers, including this compound.

A general procedure for the nitration of xylene to obtain dinitro-xylenes is as follows. It is important to note that this is a generalized protocol and may require optimization for the selective synthesis or isolation of this compound.

Materials:

-

p-Xylene (or o-xylene for the synthesis of related isomers)

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Aqueous Sodium Bicarbonate

-

Glacial Acetic Acid (for recrystallization)

-

Methanol (for washing)

Procedure:

-

Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling the mixture in an ice bath.

-

Nitration Reaction: Slowly add p-xylene to the nitrating mixture dropwise, maintaining a controlled temperature. The reaction to produce dinitro-p-xylene is typically carried out at a higher temperature (e.g., 80°C) than the initial mononitration.[7]

-

Quenching: After the reaction is complete, pour the reaction mixture onto crushed ice. This will cause the crude product to precipitate.

-

Filtration and Washing: Filter the precipitate and wash it with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.[7]

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid.[7]

-

Final Washing and Drying: Wash the recrystallized product with methanol and dry it under a vacuum.[7]

Note: The nitration of xylenes can produce a mixture of isomers. The separation of these isomers can be challenging and may require techniques like fractional crystallization. For instance, in the synthesis of dinitro-p-xylenes, the 2,6-isomer can be separated from the 2,3-isomer based on its lower solubility in cold ethyl alcohol.[7]

Visualizations

Experimental Workflow for the Synthesis of Dinitro-Xylenes

The following diagram illustrates a typical workflow for the synthesis of dinitro-xylenes via the nitration of xylene.

Caption: A generalized workflow for the synthesis of dinitro-xylenes.

References

- 1. This compound | C8H8N2O4 | CID 18981519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,3-dinitrobenzene [chemister.ru]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dimethyl-1,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dimethyl-1,4-dinitrobenzene. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data, offering valuable insights for the identification and characterization of this compound. The information herein is intended to support research and development activities where the synthesis or analysis of this compound is relevant.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈N₂O₄

-

Molecular Weight: 196.16 g/mol

-

CAS Number: 70605-73-1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational models and provide a reliable estimation of the compound's spectral characteristics.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.58 | s | 2H | Ar-H |

| 2.35 | s | 6H | -CH₃ |

Note: The prediction suggests a singlet for the aromatic protons due to the symmetry of the molecule. In a real-world spectrum, minor coupling might be observed depending on the solvent and resolution.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| 148.5 | C-NO₂ |

| 133.2 | C-CH₃ |

| 125.1 | Ar-CH |

| 17.0 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 2980 - 2920 | Weak | Aliphatic C-H Stretch |

| 1610 - 1590 | Medium | Aromatic C=C Stretch |

| 1540 - 1520 | Strong | Asymmetric NO₂ Stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ Stretch |

| 850 - 800 | Strong | C-H Out-of-plane Bending |

Note: The strong absorptions corresponding to the nitro group stretches are highly characteristic for this class of compounds.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks and Relative Intensities for Electron Ionization (EI)-MS

| m/z | Relative Intensity (%) | Possible Fragment |

| 196 | 85 | [M]⁺ (Molecular Ion) |

| 179 | 100 | [M-OH]⁺ |

| 150 | 30 | [M-NO₂]⁺ |

| 133 | 45 | [M-NO₂-OH]⁺ |

| 105 | 55 | [C₇H₅O]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Note: The fragmentation pattern of nitroaromatic compounds can be complex. The predicted fragments provide likely pathways but may vary under different experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A wider spectral width (e.g., 0-200 ppm) is required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a liquid chromatography system or direct infusion.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

In-Depth Technical Guide on the Crystal Structure of 2,3-Dimethyl-1,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,3-Dimethyl-1,4-dinitrobenzene, a significant derivative of o-xylene. The document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow of the analysis process. This information is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in a triclinic system with the space group P-1.[1][2] The asymmetric unit is notable as it contains four crystallographically independent molecules.[2] A summary of the key crystallographic data and data collection parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [1][2]

| Parameter | Value |

| Empirical Formula | C₈H₈N₂O₄ |

| Formula Weight | 196.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.1093(5) Å |

| b | 13.2430(8) Å |

| c | 15.4334(10) Å |

| α | 106.544(2)° |

| β | 98.150(2)° |

| γ | 96.151(2)° |

| Volume | 1745.22(18) ų |

| Z | 8 |

| Data Collection | |

| Temperature | 173(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Refinement | |

| R(F) | 0.0508 |

| wR(F²) | 0.1141 |

Due to steric hindrance between the adjacent methyl and nitro groups, the nitro groups are significantly twisted out of the plane of the benzene ring. The dihedral angles between the nitro groups and the parent benzene ring for the four independent molecules are approximately 59.3°/45.7°, 58.1°/36.6°, 55.7°/37.1°, and 48.5°/60.15°.[2] The bond lengths and angles are within the expected ranges for related nitroaromatic compounds.[2]

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via the nitration of o-xylene.[2]

Materials:

-

o-xylene

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to fuming nitric acid in a flask, typically maintained at a low temperature to control the exothermic reaction.

-

o-xylene is then added dropwise to the stirred nitrating mixture. The reaction temperature is maintained at 283 K (10 °C) for approximately one hour.[2]

-

Upon completion of the reaction, the mixture is poured into ice-water to precipitate the crude product.

-

The organic phase is separated, washed thoroughly with water to remove residual acid, and then dried.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent, such as a mixture of ethyl acetate and petroleum ether.[1]

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

-

A Bruker SMART APEX II CCD area-detector diffractometer was used for data collection.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was employed.

Procedure:

-

A suitable single crystal of this compound with dimensions of approximately 0.28 × 0.19 × 0.16 mm was selected and mounted on a goniometer head.[2]

-

The crystal was cooled to 173 K using a stream of cold nitrogen gas to minimize thermal vibrations.

-

The unit cell parameters were determined and refined from a set of reflections.

-

Intensity data were collected over a range of ω and φ scans.

-

The collected data were processed using the SAINT software package for integration and reduction. An absorption correction was applied using SADABS.

-

The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program.

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its final crystal structure analysis.

Caption: Experimental workflow for the crystal structure analysis.

Conclusion

This technical guide has presented a detailed overview of the crystal structure of this compound. The provided crystallographic data and experimental protocols offer a solid foundation for further research and application in relevant scientific fields. The structural information, particularly the out-of-plane torsion of the nitro groups, is crucial for understanding the molecule's reactivity, packing, and potential interactions in various chemical and biological systems.

References

Synthesis of 2,3-Dimethyl-1,4-dinitrobenzene from o-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,3-dimethyl-1,4-dinitrobenzene from o-xylene. While often considered a byproduct in the mononitration of o-xylene, the targeted synthesis of this dinitro compound can be achieved under specific, more rigorous reaction conditions. This document outlines the relevant synthetic protocols, quantitative data, and reaction pathways.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The introduction of a second nitro group onto an already nitrated benzene ring is generally more challenging due to the deactivating nature of the first nitro group. In the case of o-xylene, the two methyl groups are activating and ortho-, para-directing. The initial nitration typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.[1][2] The subsequent dinitration to form this compound requires forcing conditions to overcome the deactivation by the first nitro group.

Reaction Mechanism and Pathway

The synthesis of this compound from o-xylene proceeds via a two-step electrophilic aromatic substitution mechanism. In the first step, o-xylene is mononitrated to form a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. The second nitration of the more reactive 4-nitro-o-xylene intermediate is sterically and electronically favored at the 1-position to yield the final product. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of nitric acid and sulfuric acid.

Experimental Protocols

While the direct synthesis of this compound as a primary product is not extensively documented, a plausible procedure can be derived from protocols for dinitration of similar aromatic compounds and from studies where it has been identified as a byproduct. The following protocol is based on the work of Shen Fanfan et al., who prepared this compound by nitrating o-xylene.[2]

Materials:

-

o-Xylene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane (for extraction)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid while stirring. Maintain the temperature below 10°C.

-

Nitration Reaction: Cool the o-xylene in a separate reaction vessel equipped with a stirrer and a dropping funnel to 0-5°C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture to the o-xylene dropwise, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 10°C for 1 hour.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude dinitrated product should precipitate.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the nitration of o-xylene. Note that specific yields for the dinitration to this compound are not widely reported and can vary significantly based on the precise reaction conditions.

Table 1: Reactant Quantities and Ratios

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| o-Xylene | 106.17 | 1 |

| Fuming Nitric Acid | 63.01 | >2 |

| Concentrated Sulfuric Acid | 98.08 | Catalyst |

Table 2: Reaction Conditions and Yields for Nitration of Xylene Isomers

| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Product(s) | Reported Yield | Reference |

| o-Xylene | Fuming HNO₃ / Concentrated H₂SO₄ | 10 | 1 hour | This compound | Not specified | [2] |

| p-Xylene | Mixed Acid | 80 | 0.5 hour | Dinitro-p-xylene | Not specified | [3] |

| Mononitro-p-xylene | Mixed Acid | 80 | 0.5 hour | Dinitro-p-xylene | Not specified | [3] |

| o-Xylene | HNO₃ / H₂SO₄ | 15-20 | 1.5 hours | Mononitro-o-xylenes (with dinitro impurities) | 94.1% (mono) | [4] |

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be visualized as a logical workflow.

Characterization

The final product should be characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) are essential.[3][5][6] The melting point of the purified compound should also be determined and compared to literature values.

Safety Considerations

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The use of concentrated and fuming acids requires extreme caution. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of explosive byproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of nitro-p-xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of Nitro-p-xylenes - Beijing Institute of Technology [pure.bit.edu.cn]

"2,3-Dimethyl-1,4-dinitrobenzene" IUPAC name and synonyms

IUPAC Name: 2,3-Dimethyl-1,4-dinitrobenzene[1]

Synonyms: 3,6-Dinitro-1,2-xylene[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis via the nitration of o-xylene, and a logical workflow diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| CAS Number | 70605-73-1 | Pharmaffiliates |

| Appearance | Crystalline solid (predicted) | General knowledge |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water | General knowledge |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of o-xylene. While the direct nitration of o-xylene can lead to a mixture of dinitro isomers, the following protocol describes a general method for achieving dinitration. Further purification would be required to isolate the this compound isomer.

Materials:

-

o-Xylene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath with constant stirring. Slowly add 50 mL of fuming nitric acid to the sulfuric acid using a dropping funnel. Maintain the temperature of the mixture below 10°C throughout the addition. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

-

Nitration of o-Xylene: Once the nitrating mixture has cooled, slowly add 25 mL of o-xylene dropwise from the dropping funnel while vigorously stirring the mixture. The rate of addition should be controlled to maintain the reaction temperature below 30°C. After the complete addition of o-xylene, attach a reflux condenser to the flask and heat the mixture to 60-70°C for 1-2 hours to promote dinitration.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude dinitro-o-xylene isomers. Filter the precipitated solid using a Büchner funnel and wash it with cold distilled water until the washings are neutral to litmus paper.

-

Neutralization and Drying: Transfer the crude product to a beaker and wash it with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with distilled water. Dry the crude product in a desiccator over anhydrous magnesium sulfate.

-

Purification: The crude product is a mixture of dinitro-o-xylene isomers. Separation and purification of the desired this compound isomer can be achieved by fractional crystallization or column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Safe Handling of 2,3-Dimethyl-1,4-dinitrobenzene

This document provides an in-depth technical overview of the safety precautions, handling procedures, and emergency responses required for 2,3-Dimethyl-1,4-dinitrobenzene. It is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Hazard Identification and GHS Classification

This compound is classified as a highly hazardous substance. Based on data for related dinitrobenzenes, it is fatal if swallowed, inhaled, or in contact with skin.[1][2] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2]

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 1 / 2 | Danger | H300: Fatal if swallowed[1] |

| Acute Toxicity, Dermal | Category 1 | Danger | H310: Fatal in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 2 | Danger | H330: Fatal if inhaled[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Warning | H400: Very toxic to aquatic life[2] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[2] |

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[3] |

| Molecular Weight | 196.16 g/mol | PubChem[3] |

| Appearance | Crystalline Solid (expected) | General knowledge |

| Melting Point | 84 - 86 °C (for 1,3-Dinitrobenzene) | Sigma-Aldrich |

| Density | 1.368 g/mL at 25 °C (for 1,3-Dinitrobenzene) | Sigma-Aldrich |

| Reactivity | Forms explosive mixtures with air on intense heating; dust explosion potential exists | Sigma-Aldrich |

Safe Handling and Storage Protocols

Handling:

-

Ventilation: Always work under a chemical fume hood to avoid inhalation of dust or vapors.[4] Use only outdoors or in a well-ventilated area.[4]

-

Personal Contact: Do not get in eyes, on skin, or on clothing.[4] Avoid breathing dust.

-

Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and face thoroughly after handling.[4] Immediately change contaminated clothing.

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[4]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Security: Store locked up or in an area accessible only to qualified or authorized personnel.

Exposure Controls and Personal Protection

A comprehensive approach to exposure control involves engineering controls and appropriate personal protective equipment (PPE).

| Protection Type | Detailed Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear fire/flame resistant and impervious clothing to prevent skin contact.[5] |

| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or when dusts are generated.[5] |

| Engineering Controls | Operations should be enclosed, or local exhaust ventilation should be used at the site of chemical release to minimize exposure.[6] Emergency shower facilities should be readily available.[6] |

First Aid and Emergency Procedures

Immediate action is critical in case of exposure. Ensure medical personnel are aware of the material involved.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration.[7] Call a POISON CENTER or doctor immediately.[7] |

| Skin Contact | Immediately take off all contaminated clothing.[2] Gently wash the affected area with plenty of soap and water.[1] Call a physician or POISON CENTER immediately. |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do. Call an ophthalmologist. |

| Ingestion | Do NOT induce vomiting.[2][4] Rinse mouth with water.[1] Call a POISON CENTER or doctor immediately.[2][4] If the victim is conscious, giving activated charcoal (20-40 g in a 10% slurry) may be considered. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, foam, powder, carbon dioxide, or dry chemical.[5][7][8]

-

Specific Hazards: The substance is combustible. Finely dispersed particles can form explosive mixtures in air.[8] On combustion, it may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][7]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4] Prevent fire extinguishing water from contaminating surface water or groundwater systems.

Accidental Release:

-

Personal Precautions: Evacuate personnel to safe areas.[5] Avoid all contact with the substance and prevent dust generation.[5] Ensure adequate ventilation.[1]

-

Environmental Precautions: Do not let the product enter drains, surface water, or the sanitary sewer system.[1][5]

-

Cleanup Protocol: Collect, bind, and pump off spills. Use spark-proof tools and explosion-proof equipment.[5] Soak up with inert absorbent material and place in suitable, closed containers for disposal.[4][5] Clean the affected area thoroughly.

Toxicological and Ecological Impact

Toxicology:

-

Acute Effects: High-level exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[6][8] Symptoms may include headache, dizziness, blue coloration of the skin and lips, weakness, and nausea.[6][8] The onset of symptoms can be delayed for 2 to 4 hours or more.

-

Chronic Effects: Prolonged or repeated exposure may damage the liver and cause anemia.[6][8]

Ecotoxicity:

-

This class of compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2][7]

Workflow and Logical Diagrams

The following diagram illustrates the standard workflow for safely handling highly toxic chemical compounds like this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. cpachem.com [cpachem.com]

- 3. This compound | C8H8N2O4 | CID 18981519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 0692 - 1,4-DINITROBENZENE [inchem.org]

An In-depth Technical Guide to the Isomers of Dinitro-o-xylene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dinitro-o-xylene, compounds of interest in various chemical synthesis applications. The document details the physicochemical properties of the primary isomers, outlines experimental protocols for their synthesis and separation, and provides a framework for their characterization.

Introduction to Dinitro-o-xylene Isomers

Dinitro-o-xylenes are nitrated derivatives of o-xylene (1,2-dimethylbenzene). The nitration process introduces two nitro groups (-NO₂) onto the benzene ring, resulting in several possible structural isomers. The position of these electron-withdrawing nitro groups significantly influences the molecule's chemical and physical properties. While not typically primary active pharmaceutical ingredients, these isomers can serve as crucial intermediates in the synthesis of more complex molecules, including dyes, polymers, and potential pharmaceutical compounds. Understanding the distinct properties and synthesis of each isomer is critical for controlling reaction pathways and achieving desired final products.

The primary isomers resulting from the dinitration of o-xylene are:

-

3,4-Dinitro-o-xylene

-

3,5-Dinitro-o-xylene

-

3,6-Dinitro-o-xylene

-

4,5-Dinitro-o-xylene

Physicochemical Properties of Dinitro-o-xylene Isomers

The distinct placement of the nitro groups on the o-xylene backbone results in isomers with unique physical properties. These differences are critical for developing effective separation and purification protocols. A summary of key quantitative data is presented below.

| Property | 3,4-Dinitro-o-xylene | 3,5-Dinitro-o-xylene | 3,6-Dinitro-o-xylene | 4,5-Dinitro-o-xylene |

| CAS Number | 603-06-5 | 616-69-3[1] | 70605-73-1[2] | 610-23-1[3][4][5] |

| Molecular Formula | C₈H₈N₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄[3] |

| Molecular Weight | 196.16 g/mol | 196.16 g/mol [1] | 196.16 g/mol | 196.16 g/mol [3] |

| Melting Point | Data not available | 176 °C[6] | Data not available | Data not available |

| Appearance | Data not available | Data not available | Data not available | Yellow Crystalline Solid |

| Topological Polar Surface Area | 91.6 Ų | 91.6 Ų | 91.6 Ų | 91.6 Ų[3] |

Note: Experimental data for all isomers is not consistently available in public literature, reflecting their status primarily as components of isomer mixtures.

Experimental Protocols

The synthesis of dinitro-o-xylenes typically involves the electrophilic nitration of o-xylene or a mononitro-o-xylene precursor using a mixed acid solution. The resulting product is a mixture of isomers that must be separated and purified.

This protocol is adapted from established methods for the nitration of aromatic compounds.[7]

Objective: To synthesize a mixture of dinitro-o-xylene isomers from o-xylene.

Materials:

-

o-Xylene (5.3 g, 50.0 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, 6.3 g, 65.6 mmol, 1.3 equiv.)

-

Fuming Nitric Acid (FNA, 98%, 3.7 g, 60.0 mmol, 1.2 equiv.)

-

Ice-water bath

-

25 mL round-bottom flask with a mechanical stirrer

-

Dropping funnel

Methodology:

-

Equip the 25 mL round-bottom flask with a mechanical stirrer and add 5.3 g of o-xylene.

-

Cool the flask to 15–20 °C using an ice-water bath.

-

In a separate beaker, carefully prepare the mixed acid by combining 6.3 g of concentrated H₂SO₄ with 3.7 g of FNA. Pre-cool this mixture.

-

Add the mixed acid dropwise to the stirred o-xylene in the flask over a period of one hour, ensuring the reaction temperature is maintained between 15–20 °C.

-

After the addition is complete, continue stirring the reaction mixture at 15–20 °C for an additional 30 minutes.[7]

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower acid layer.

-

Wash the organic phase twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water.

-

The resulting organic layer contains a mixture of nitro-o-xylenes, including dinitro- isomers. This mixture can be carried forward for separation and characterization.

Separating the isomers of dinitro-o-xylene is challenging due to their similar physicochemical properties.[8] Fractional crystallization is a common and effective method that exploits differences in solubility.

Objective: To separate dinitro-o-xylene isomers from a crude reaction mixture.

Materials:

-

Crude dinitro-o-xylene mixture

-

Ethyl alcohol (cold)

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Methodology:

-

Dissolve the crude product mixture in a minimal amount of hot ethyl alcohol.

-

Allow the solution to cool slowly to room temperature, and then chill it further in an ice bath.

-

Isomers with lower solubility in cold ethyl alcohol will crystallize out of the solution first.[9]

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of ice-cold ethyl alcohol.

-

The filtrate can be concentrated by evaporation and the crystallization process repeated to isolate other isomers.

-

Purity of the separated fractions should be assessed using analytical techniques like HPLC or GC-MS.

A combination of spectroscopic and analytical techniques is required for the unambiguous identification and characterization of the isolated isomers.

Objective: To confirm the structure and purity of the separated dinitro-o-xylene isomers.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): Used for both analysis and preparative separation of the isomer mixture.[8] A suitable method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical structure. The substitution pattern on the aromatic ring can be determined by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. Characteristic peaks for dinitro-o-xylenes include strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-H stretches of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compounds (M⁺ at m/z = 196.16) and fragmentation patterns that can help distinguish between isomers.[9]

Diagrams and Workflows

Visual representations of the chemical processes and logical workflows are essential for understanding the relationships between reactants, intermediates, and products.

Caption: General workflow for the synthesis, separation, and analysis of dinitro-o-xylene isomers.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3,6-DINITRO-1,2-XYLENE | 70605-73-1 [chemicalbook.com]

- 3. 4,5-Dinitro-o-xylene | C8H8N2O4 | CID 69120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 4,5-dinitro-o-xylene | 610-23-1 [chemicalbook.com]

- 6. 3,5-dinitro-o-xylene [stenutz.eu]

- 7. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dinitro-m-xylene | 603-02-1 | Benchchem [benchchem.com]

- 9. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Theoretical studies on the electronic structure of "2,3-Dimethyl-1,4-dinitrobenzene"

An In-depth Technical Guide on the Theoretical Electronic Structure of 2,3-Dimethyl-1,4-dinitrobenzene

This technical guide provides a comprehensive theoretical framework for studying the electronic structure of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering detailed computational protocols and an analysis of expected electronic properties. The methodologies and data presented are based on established computational chemistry practices for nitroaromatic compounds.

Introduction

This compound is an aromatic compound characterized by a benzene ring substituted with two methyl groups and two nitro groups. The arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential applications. The nitro groups, being strong electron-withdrawing groups, and the methyl groups, being weak electron-donating groups, create a complex electronic environment. Theoretical studies are essential to elucidate the molecular orbital interactions, charge distribution, and reactivity of this molecule at a quantum-mechanical level.

Understanding the electronic structure, particularly the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — is crucial for predicting the chemical stability and reactivity of the molecule[1]. This guide outlines a detailed protocol for a theoretical investigation using Density Functional Theory (DFT), a widely used quantum mechanical method for studying the electronic structure of molecules[2][3].

Proposed Computational Methodology

This section details the proposed experimental protocols for a comprehensive theoretical study of this compound.

Software

All quantum chemical calculations would be performed using the Gaussian 09 or a more recent version of the software suite[4]. Visualization of the molecular structures, orbitals, and electrostatic potential maps would be carried out using GaussView[5][6].

Initial Geometry

The initial atomic coordinates for the this compound molecule would be obtained from its experimentally determined crystal structure[7]. This provides a starting geometry that is close to a stable conformation.

Geometry Optimization

The molecular geometry would be optimized without any symmetry constraints in the gas phase. Density Functional Theory (DFT) is the recommended method for this purpose. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a reliable choice for such systems[8]. A Pople-style basis set, 6-311G(d,p), would be employed to provide a good balance between accuracy and computational cost[1].

Frequency Calculations

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory as the optimization (B3LYP/6-311G(d,p)). The absence of any imaginary frequencies would verify that the structure is a stable point.

Electronic Property Calculations

Using the optimized geometry, a series of electronic properties would be calculated:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO orbitals and their energy gap (ΔE) would be determined. The HOMO-LUMO gap is a key indicator of chemical stability[9].

-

Molecular Electrostatic Potential (MEP): The MEP map would be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP is a valuable tool for understanding the reactivity of molecules[1].

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge transfer interactions and delocalization within the molecule.

The computational workflow for this theoretical study is outlined in the diagram below.

References

- 1. thaiscience.info [thaiscience.info]

- 2. ossila.com [ossila.com]

- 3. idosr.org [idosr.org]

- 4. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 5. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 6. comp.chem.umn.edu [comp.chem.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-1,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,4-dinitrobenzene is a dinitrated aromatic compound. The introduction of nitro groups into an aromatic system is a fundamental reaction in organic synthesis, providing a versatile intermediate for the subsequent synthesis of a wide range of compounds, including amines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals. The synthesis of this compound is typically achieved through the electrophilic nitration of o-xylene. This process involves the reaction of o-xylene with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While the mononitration of o-xylene yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene, harsher reaction conditions can lead to the formation of dinitro products, including this compound as a potential isomer. Careful control of reaction parameters is crucial to influence the isomeric distribution and yield of the desired product.

Data Presentation

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Synonyms | 3,6-Dinitro-1,2-xylene | [1] |

| CAS Number | 70605-73-1 | |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| Appearance | Pale yellow solid (predicted) | |

| Melting Point | Not explicitly stated, but dinitro-p-xylene isomers have melting points in the range of 90-148°C | |

| Boiling Point | Not explicitly stated | |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane; insoluble in water. |

Experimental Protocols

Synthesis of this compound via Dinitration of o-Xylene

This protocol is adapted from general procedures for the dinitration of xylenes.[2]

Materials:

-

o-Xylene (C₈H₁₀)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer with a stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, cautiously and slowly add a calculated molar excess of fuming nitric acid to concentrated sulfuric acid with constant stirring. The molar ratio of nitric acid to sulfuric acid should be approximately 1:2. Prepare this mixture in a fume hood due to the evolution of toxic fumes.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place the starting material, o-xylene. Dissolve the o-xylene in a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to a temperature between -5°C and 0°C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of o-xylene. Maintain the reaction temperature below 5°C throughout the addition. After the complete addition of the nitrating mixture, continue stirring the reaction mixture at a low temperature (e.g., 0-5°C) for several hours to ensure the completion of the dinitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane. The organic layer will contain the dinitro-xylene isomers.

-

Neutralization: Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude solid product, which will be a mixture of dinitro-xylene isomers.

-

Purification: The desired this compound isomer can be separated from the other isomers by fractional crystallization. Recrystallize the crude product from a suitable solvent, such as ethanol. The different solubilities of the isomers at various temperatures will allow for their separation. The 2,3-dinitro isomer is reported to be soluble in cold ethyl alcohol, which can aid in its separation from less soluble isomers.[2]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic and can be explosive if the temperature is not controlled.

-

Handle fuming nitric acid with caution as it is a strong oxidizing agent and highly corrosive.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

References

Application Note: Purification of 2,3-Dimethyl-1,4-dinitrobenzene by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts or having different solubility characteristics, remain in the solution. This application note provides a detailed protocol for the purification of 2,3-Dimethyl-1,4-dinitrobenzene using ethanol as the recrystallization solvent.

Compound Data and Properties

A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for the successful execution of the purification protocol.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | Data for the closely related isomer 1,4-dimethyl-2,3-dinitrobenzene is 90 °C. | [3] |

| Solubility | Dinitrobenzene compounds are generally soluble in organic solvents like ethanol, acetone, and chloroform, and sparingly soluble in water.[4][5] | |

| Primary Solvent | Ethanol is a commonly used and effective solvent for the recrystallization of dinitrobenzene compounds.[4][6][7] |

Safety Precautions

Dinitrobenzene compounds are highly toxic and must be handled with extreme care. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

-

Hazards: Fatal if swallowed, in contact with skin, or if inhaled.[8][9] May cause damage to organs through prolonged or repeated exposure.[8] Very toxic to aquatic life with long-lasting effects.[8][10]

-

Required PPE:

-

Nitrile gloves (double-gloving is recommended)

-

Chemical splash goggles and a face shield

-

Flame-resistant lab coat

-

Appropriate respiratory protection if dust is generated.

-

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.

-

Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of crude this compound.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (two sizes)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Glass funnel (short-stemmed)

-

Fluted filter paper

-

Buchner funnel and flask

-

Vacuum source

-

Watch glass

-

Spatula

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound solid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

Add a small volume of ethanol to just cover the solid.

-

Gently heat the mixture on a hot plate with stirring. Since ethanol is flammable, a water bath is the recommended heating method to avoid direct heat from the hot plate.[4]

-

Continue to add small portions of hot ethanol until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[4][6]

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are visible in the hot solution, perform a hot filtration.

-

Place a short-stemmed glass funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask.

-

Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask containing the clear, hot filtrate from the heat source and cover it with a watch glass.

-

Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[4]

-

Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-20 minutes to maximize the yield of the purified product.[4]

-

-

Crystal Collection and Washing:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

-

Collect the crystals by vacuum filtration, pouring the cold slurry into the Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

-

Continue to draw air through the crystals for several minutes to help them dry.

-

-

Drying:

-

Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Break up any large clumps of crystals to facilitate drying.

-

Allow the crystals to air-dry completely in a fume hood or in a desiccator under vacuum.

-

-

Analysis:

-

Once dry, weigh the purified product to determine the percent yield.

-

Measure the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value indicates high purity.

-

Visual Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound.

References

- 1. This compound | C8H8N2O4 | CID 18981519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-dimethyl-2,3-dinitrobenzene|711-41-1|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. cpachem.com [cpachem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Application Notes and Protocols for the Analytical Characterization of 2,3-Dimethyl-1,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methods for the characterization of 2,3-Dimethyl-1,4-dinitrobenzene (C₈H₈N₂O₄, MW: 196.16 g/mol ).[1][2] It includes application notes, experimental protocols, and quantitative data to guide researchers in confirming the structure, assessing the purity, and quantifying this compound.

Overview of Analytical Techniques

The comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating it from isomers and impurities, while Mass Spectrometry (MS) provides molecular weight confirmation. For unambiguous structural elucidation, X-ray Crystallography is the definitive method for solid-state analysis.

Caption: Logical relationship between analytical methods and the information they provide for characterizing this compound.

Chromatographic Methods

Chromatographic techniques are paramount for separating dinitrobenzene isomers, which often coexist in crude nitration products.[3][4] Both GC and HPLC are effective for purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is the recommended method for the analysis of thermally stable and volatile compounds like dinitroaromatics.[5][6] It provides excellent separation and definitive identification through mass spectral data. It is ideal for assessing sample purity and identifying related byproducts from synthesis.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like ethyl acetate or acetone. If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the peak for this compound based on its retention time. Confirm identity by comparing the acquired mass spectrum with reference spectra or by analyzing the fragmentation pattern. The molecular ion peak should be observed at m/z 196.16.[2] Purity is calculated based on the relative peak area.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a robust alternative to GC, particularly for less volatile compounds or for preparations where thermal degradation is a concern.[5] Reversed-phase HPLC is commonly used to separate isomers of dinitrobenzene.[7]

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile or methanol. Dilute to a working concentration of 10-50 µg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a column oven.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Quantify the compound by creating a calibration curve using standards of known concentration. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Caption: Experimental workflow for chromatographic analysis (GC/HPLC) of this compound.

X-ray Crystallography

Application: Single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise spatial arrangement of atoms, bond lengths, and bond angles. It is the gold standard for determining the solid-state conformation and distinguishing between close isomers.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are required. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/petroleum ether).[8] The nitration of o-xylene can be a method to synthesize the title compound.[8]

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature, often a low temperature like 173 K, to minimize thermal vibrations.[8]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or other algorithms. The structural model is then refined against the experimental data to obtain the final atomic coordinates and displacement parameters.[8]

-

Data Analysis: The refined structure confirms the connectivity of the 2,3-dimethyl and 1,4-dinitro substituents on the benzene ring. Key geometric parameters such as the dihedral angles between the nitro groups and the aromatic ring are determined.

Quantitative Data Summary

The following tables summarize key analytical parameters for this compound and related isomers.

Table 1: Single-Crystal X-ray Crystallographic Data for this compound [8]

| Parameter | Value |

| Chemical Formula | C₈H₈N₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1093(5) |

| b (Å) | 13.2430(8) |

| c (Å) | 15.4334(10) |

| α (°) | 106.544(2) |

| β (°) | 98.150(2) |

| γ (°) | 96.151(2) |

| Volume (ų) | 1745.22(18) |

| Z | 8 |

| Temperature (K) | 173(2) |

| Rgt(F) | 0.0508 |

| wRref(F²) | 0.1141 |

Table 2: Typical Chromatographic Conditions for Dinitrobenzene Isomer Analysis

| Method | Column | Mobile Phase / Carrier Gas | Detection | Typical Application |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water | UV (254 nm) | Separation of non-volatile isomers, quantification.[5][7] |

| GC | 5% Phenyl-methylpolysiloxane | Helium | MS or ECD | Analysis of volatile isomers, impurity profiling.[5][9] |

References

- 1. This compound | C8H8N2O4 | CID 18981519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]

- 3. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]

- 4. US1665005A - Method for the separation of m-dinitrobenzene from its isomers - Google Patents [patents.google.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. web.uvic.ca [web.uvic.ca]